![molecular formula C8H6F6O2 B14274118 Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- CAS No. 184778-47-0](/img/structure/B14274118.png)
Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a synthetic organic compound characterized by its furan ring substituted with a methyl group and a trifluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide and a strong base like sodium hydride.
Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced through nucleophilic substitution reactions, where the furan ring is reacted with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol in the presence of a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of each step is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the furan ring, converting it into tetrahydrofuran derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Products include 2-methyl-5-formylfuran and 2-methyl-5-carboxyfuran.
Reduction: Tetrahydrofuran derivatives are the primary products.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is investigated for its use in the development of new materials, such as polymers with enhanced properties due to the presence of fluorinated groups.
Mécanisme D'action
The mechanism by which Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity for these targets, potentially leading to inhibition or modulation of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan, 2-methyl-: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
Furan, 2,5-dimethyl-: Contains an additional methyl group, which can affect its steric and electronic properties.
Furan, 2-methyl-5-ethoxy-: Similar structure but with an ethoxy group instead of a trifluoroethoxy group, leading to different reactivity and applications.
Uniqueness
Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets or materials.
Propriétés
Numéro CAS |
184778-47-0 |
|---|---|
Formule moléculaire |
C8H6F6O2 |
Poids moléculaire |
248.12 g/mol |
Nom IUPAC |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-methylfuran |
InChI |
InChI=1S/C8H6F6O2/c1-4-2-3-5(15-4)16-6(7(9,10)11)8(12,13)14/h2-3,6H,1H3 |
Clé InChI |
BWFVGRLATMPDTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




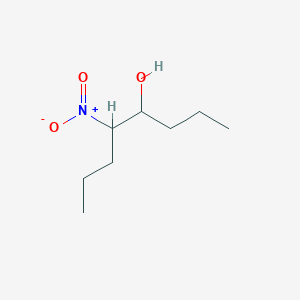

![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
silane](/img/structure/B14274070.png)
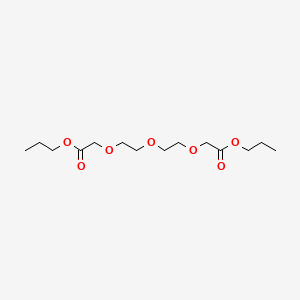
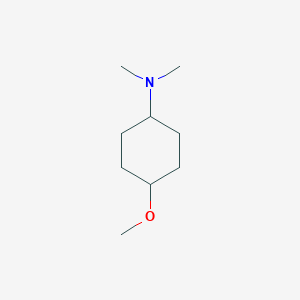
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
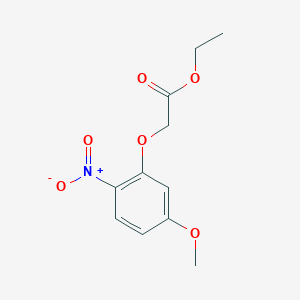
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)

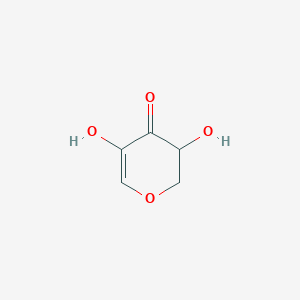
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
